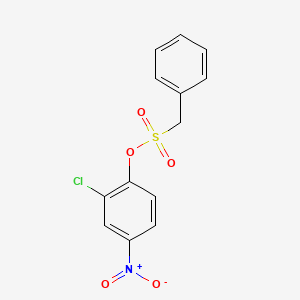
2-Chloro-4-nitrophenyl phenylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-nitrophenyl phenylmethanesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a chloro and nitro group on the phenyl ring, along with a phenylmethanesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-nitrophenyl phenylmethanesulfonate typically involves the reaction of 2-chloro-4-nitrophenol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{2-Chloro-4-nitrophenol} + \text{Phenylmethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene.
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro and nitro) on the aromatic ring. Common nucleophiles include amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The phenylmethanesulfonate moiety can be oxidized to sulfonic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted phenylmethanesulfonates.
Reduction: 2-Chloro-4-aminophenyl phenylmethanesulfonate.
Oxidation: Phenylmethanesulfonic acid derivatives.
Scientific Research Applications
2-Chloro-4-nitrophenyl phenylmethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized aromatic compounds.
Biology: Employed in the study of enzyme kinetics, particularly in assays involving sulfonate esters.
Medicine: Investigated for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrophenyl phenylmethanesulfonate primarily involves its reactivity towards nucleophiles. The electron-withdrawing chloro and nitro groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions. The phenylmethanesulfonate moiety can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the phenylmethanesulfonate group.
Phenylmethanesulfonyl chloride: Contains the sulfonyl chloride moiety but lacks the chloro and nitro groups on the aromatic ring.
4-Nitrophenyl phenylmethanesulfonate: Similar structure but without the chloro substituent.
Uniqueness: 2-Chloro-4-nitrophenyl phenylmethanesulfonate is unique due to the combination of electron-withdrawing groups and the sulfonate ester, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
56157-89-2 |
|---|---|
Molecular Formula |
C13H10ClNO5S |
Molecular Weight |
327.74 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H10ClNO5S/c14-12-8-11(15(16)17)6-7-13(12)20-21(18,19)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
FFQKKDZOZGIRMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)


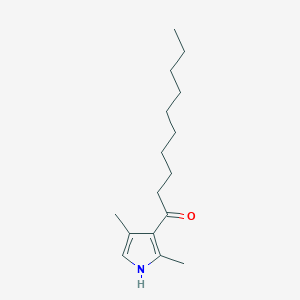
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
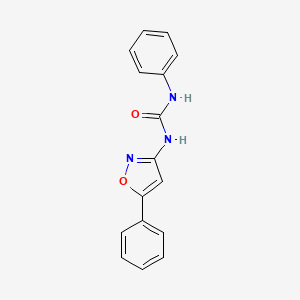
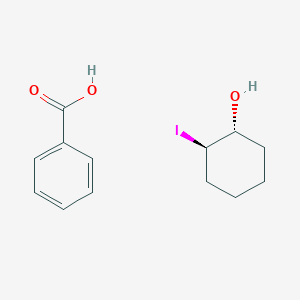
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
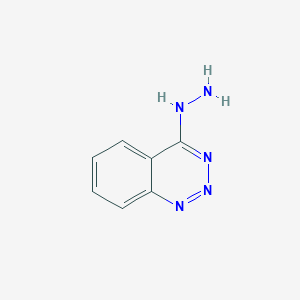
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
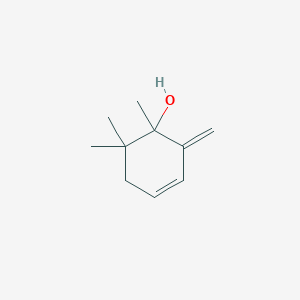
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
